molecular formula C13H14N4O2S B5409070 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide

2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide

Cat. No. B5409070
M. Wt: 290.34 g/mol
InChI Key: HVZHETPZKXYHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide, also known as MIAM, is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit promising properties that make it an attractive candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are overexpressed in many types of cancer. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis in cancer cells, and inhibition of pro-inflammatory cytokine production. This compound has also been found to exhibit anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are required for cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide, including its potential applications in the treatment of cancer and inflammation. Further investigation is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, research is needed to explore the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents.

Synthesis Methods

2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction between 2-aminobenzamide and 2-mercapto-1-methylimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Scientific Research Applications

2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-17-7-6-15-13(17)20-8-11(18)16-10-5-3-2-4-9(10)12(14)19/h2-7H,8H2,1H3,(H2,14,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZHETPZKXYHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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